6-Nonen-1-yn-3-ol, 3,7-dimethyl-

Stereochemistry Crystallography Quality Control

6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5, EC 246-061-9) is an unsaturated tertiary alcohol with the molecular formula C11H18O and a molecular weight of 166.26 g/mol. It is characterized by a terminal alkyne, an internal alkene, and a tertiary hydroxyl group, which collectively impart unique reactivity and organoleptic properties.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 24173-47-5
Cat. No. B8635746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nonen-1-yn-3-ol, 3,7-dimethyl-
CAS24173-47-5
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCCC(=CCCC(C)(C#C)O)C
InChIInChI=1S/C11H18O/c1-5-10(3)8-7-9-11(4,12)6-2/h2,8,12H,5,7,9H2,1,3-4H3
InChIKeyOJXKWJPEGDDDHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5): Procurement-Ready Overview and Key Identifiers


6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5, EC 246-061-9) is an unsaturated tertiary alcohol with the molecular formula C11H18O and a molecular weight of 166.26 g/mol [1]. It is characterized by a terminal alkyne, an internal alkene, and a tertiary hydroxyl group, which collectively impart unique reactivity and organoleptic properties [2]. As a building block in fragrance, flavor, and organic synthesis, its procurement requires attention to stereochemical and purity specifications, as the compound possesses a chiral center and exists in isomeric forms .

6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5): Why In-Class Compounds Cannot Be Interchanged


Simple substitution with other C11 unsaturated alcohols or common fragrance ingredients like linalool is not feasible due to the unique combination of the terminal alkyne and internal alkene in 6-Nonen-1-yn-3-ol, 3,7-dimethyl-. This specific arrangement drives its distinct organoleptic profile—described as green, cucumber, and melon-like—and its stereoselective reactivity in hydrogenation to yield valuable downstream intermediates like E-citral [1][2]. Furthermore, the compound's hazardous classification (Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic 2) mandates specific handling and regulatory compliance that may not apply to its saturated or non-alkyne analogs [3]. Therefore, selecting a specific grade or isomer is critical for achieving the desired sensory outcome or synthetic yield.

6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5): Quantifiable Differentiation for Scientific and Industrial Procurement


E/Z Isomerism and Stereochemical Identity: Why the (E)-Isomer Matters for Reproducibility

The compound possesses both a chiral center and an alkene, leading to multiple stereoisomers. The (E)-isomer is the most well-characterized form, with its absolute stereogeometry confirmed by X-ray diffraction [1]. The InChIKey for the (E)-isomer is OJXKWJPEGDDDHH-CSKARUKUSA-N, while a generic or undefined mixture may be represented by OJXKWJPEGDDDHH-UHFFFAOYSA-N [2]. This distinction is critical, as an undefined stereochemical composition can lead to variations in odor, flavor, and reactivity.

Stereochemistry Crystallography Quality Control

Selective Hydrogenation to (E)-Citral: A Quantitative Yield Advantage in Synthesis

This alkynol is a crucial intermediate in the synthesis of high-value flavor and fragrance compounds, such as (E)-citral (3,7-dimethylnona-2,6-dienal). A patent describes a two-step process starting from this compound via the aldehyde to produce E-THGOL (3,7-dimethylnonan-1-ol) [1]. A high-yield, selective partial hydrogenation of the triple bond to the corresponding alkene has been reported, achieving a 98.6% yield under specific conditions [2].

Organic Synthesis Catalysis Hydrogenation

Regulatory and Hazard Profile: Comparative Basis for Safety-Driven Procurement

The compound's hazard classification under the EU CLP Regulation is well-defined: Skin Irritant Category 2 (H315), Eye Irritant Category 2 (H319), and Hazardous to the Aquatic Environment, Chronic Category 2 (H411) [1]. This specific profile necessitates GHS labeling with the exclamation mark and environment pictograms, along with the signal word 'Warning' [1]. This differs from many structurally similar fragrance alcohols (e.g., linalool) which may have different classifications (e.g., Skin Sensitizer 1B for oxidized linalool), impacting safe handling, waste disposal, and regulatory documentation.

Toxicology Regulatory Affairs Safety

Physicochemical Property Set: Boiling Point and Density Differentiators for Formulation

The compound's experimentally determined boiling point of 247.9 °C at 760 mmHg and density of 0.899 g/mL define its handling and formulation behavior [1]. These values are higher than those of many common fragrance ingredients, such as linalool (boiling point ~198-200 °C, density ~0.86-0.87 g/mL), indicating lower volatility and different solvent compatibility. This is a key differentiator for applications requiring high-temperature stability or specific sensory release profiles.

Physicochemical Properties Formulation Process Engineering

6-Nonen-1-yn-3-ol, 3,7-dimethyl- (CAS 24173-47-5): Best-Fit Application Scenarios Driven by Quantifiable Evidence


Stereospecific Synthesis of High-Value Terpenoid Fragrance Ingredients

Procure the (E)-isomer with confirmed InChIKey OJXKWJPEGDDDHH-CSKARUKUSA-N to serve as a stereodefined building block for the synthesis of E-citral and other terpenoids. The high yield (98.6%) reported for the selective hydrogenation of the terminal alkyne provides a strong economic rationale for its use as a starting material in large-scale production [1][2].

Creation of Cucumber and Melon Accords in High-End Fragrance Formulations

Leverage the compound's distinct green, cucumber, and melon-like organoleptic profile to formulate unique fragrance accords. Its higher boiling point (247.9 °C) compared to common top notes like linalool allows it to act as a longer-lasting middle note, contributing to a more complex and enduring scent profile in fine fragrances and personal care products [3].

Flavor Development for Heat-Processed Foods and Beverages

Utilize the compound's flavor profile—described as having cucumber, melon, and fatty notes—and its thermal stability (boiling point 247.9 °C) to develop flavors for baked goods, confectionery, or pasteurized beverages where more volatile ingredients would be lost during processing [3][4].

Academic Research on Alkyne Chemistry and Stereoselective Transformations

Source the compound for fundamental research in alkyne chemistry, stereoselective hydrogenation, and as a model substrate for developing new catalytic methods. Its well-defined structure, including the chiral center and internal alkene, makes it an ideal probe molecule for studying reaction mechanisms and stereocontrol [1][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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